Terflavoxate hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
86433-39-8 |
|---|---|
Molecular Formula |
C26H30ClNO4 |
Molecular Weight |
456 g/mol |
IUPAC Name |
(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H29NO4.ClH/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27;/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3;1H |
InChI Key |
MKYPNZBEBRPWDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4.Cl |
Other CAS No. |
86433-39-8 |
Synonyms |
Rec 15-2053 terflavoxate |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Mechanisms of Terflavoxate Hydrochloride Action
Ion Channel Modulation by Terflavoxate (B1194338) Hydrochloride
Investigation of Calcium Ion Channel Antagonistic Properties
Characterization of Ba²⁺ Current Inhibition in Isolated Cells
Terflavoxate hydrochloride has been shown to inhibit voltage-dependent Ba²⁺ currents in isolated cells, a key mechanism contributing to its smooth muscle relaxant effects. Barium ions (Ba²⁺) are often used as a substitute for calcium ions (Ca²⁺) in electrophysiological studies because they can pass through certain calcium channels and are not subject to the same intracellular buffering and removal mechanisms, making the currents easier to measure.
Studies on human detrusor myocytes, the smooth muscle cells of the bladder wall, have demonstrated that terflavoxate and its parent compound, flavoxate (B1672763), directly block voltage-dependent L-type Ca²⁺ channels. researchgate.net This inhibition was observed to be concentration-dependent. The inhibitory action of flavoxate on these Ba²⁺ currents, used as a surrogate for Ca²⁺ currents, was found to be slightly altered at different experimental temperatures. researchgate.net This direct blockade of L-type Ca²⁺ channels is a significant finding, as the influx of Ca²⁺ through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, this compound effectively reduces the contractile activity of the detrusor muscle, contributing to its efficacy in treating symptoms of overactive bladder.
The inhibitory effect of terflavoxate on K⁺-induced contractions further supports its role as a calcium channel modulator. researchgate.net K⁺-induced contractions are largely dependent on the influx of extracellular calcium through voltage-gated calcium channels. Terflavoxate was found to be as effective as flavoxate, oxybutynin (B1027), and terodiline (B98686) in inhibiting both the phasic and tonic components of these contractions. researchgate.net
Exploration of Other Potential Ion Channel Interactions
For instance, the observation that terflavoxate inhibits field stimulation-induced contractions of rabbit bladder strips by more than 50% suggests mechanisms beyond simple anticholinergic or calcium channel blocking activity. researchgate.net Field stimulation activates a variety of nerve endings, leading to the release of multiple neurotransmitters and subsequent activation of different ion channels on the smooth muscle cells.
While specific interactions with other channels like potassium channels or sodium channels have not been as extensively detailed as its effects on Ca²⁺ channels, the compound's broad spasmolytic activity suggests that such interactions could be a fruitful area for future research. The regulation of various ion channels, including different types of potassium channels, is crucial for setting the resting membrane potential and modulating the excitability of smooth muscle cells. nih.govguidetopharmacology.org Therefore, any interaction with these channels could significantly impact muscle contractility.
Intracellular Signal Transduction Pathway Perturbations
The actions of this compound extend to the modulation of intracellular signaling pathways that are fundamental to cellular function and, in particular, to the regulation of smooth muscle tone. These pathways involve a cascade of molecular events that translate extracellular signals into specific cellular responses.
Analysis of Secondary Messenger System Alterations (e.g., cAMP, cGMP)
Secondary messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. byjus.com Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are two of the most well-characterized secondary messengers involved in a multitude of cellular processes, including smooth muscle relaxation. byjus.comnih.govbmglabtech.com
Research indicates that the mechanism of action for flavoxate, and by extension its active metabolite terflavoxate, does not involve the inhibition of phosphodiesterase activity. researchgate.net Inhibition of phosphodiesterases would lead to an increase in intracellular levels of cAMP and cGMP, which typically promotes smooth muscle relaxation. The finding that flavoxate's effects are independent of this pathway suggests that its primary mechanism is not reliant on modulating these specific secondary messenger systems. However, it is important to note that the intricate crosstalk between different signaling pathways means that downstream effects of ion channel modulation could indirectly influence cyclic nucleotide levels in a more subtle manner. lsuhsc.edu
Investigation of Downstream Enzymatic Activity Modulation
The signaling cascades initiated by cell surface receptor activation or changes in ion concentrations ultimately lead to the modulation of various downstream enzymatic activities. nih.govnih.gov These enzymes, in turn, control cellular processes like muscle contraction, proliferation, and inflammation.
A key downstream event in smooth muscle contraction is the phosphorylation of myosin light chains, a process regulated by myosin light chain kinase (MLCK). The activity of MLCK is highly dependent on intracellular Ca²⁺ concentrations. By inhibiting Ca²⁺ influx through L-type calcium channels, this compound indirectly leads to a decrease in the activity of Ca²⁺-dependent kinases like MLCK. lsuhsc.edu This reduction in enzymatic activity results in less phosphorylation of myosin, leading to smooth muscle relaxation.
Furthermore, intracellular signaling pathways often involve a series of protein kinases that phosphorylate and activate other proteins in a cascade. nih.govnih.gov While direct evidence of terflavoxate's interaction with specific downstream kinases other than those directly regulated by calcium is not extensively documented, its influence on the initial steps of the signaling cascade (i.e., ion influx) will inevitably perturb the entire downstream enzymatic machinery.
Molecular Pathways Independent of Prostaglandin (B15479496) Synthesis Inhibition
Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects and are key mediators of inflammation and smooth muscle contraction. nih.govnih.gov The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX). mdpi.com Some drugs exert their effects by inhibiting this enzyme.
Current research suggests that the mechanism of action of this compound is independent of the inhibition of prostaglandin synthesis. researchgate.netplos.org This distinguishes it from nonsteroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism is the blockade of COX enzymes. The ability of terflavoxate to relax smooth muscle and alleviate symptoms of overactive bladder appears to be primarily mediated through its effects on ion channels and the subsequent intracellular signaling events, rather than by interfering with the prostaglandin pathway. This specificity of action is an important characteristic of its pharmacological profile.
Preclinical Mechanistic Investigations of Terflavoxate Hydrochloride in Biological Systems
In Vitro Cellular and Tissue Model Studies
In vitro studies using isolated cells and tissues have been fundamental in characterizing the pharmacological profile of Terflavoxate (B1194338) hydrochloride. These models allow for the direct assessment of the compound's effects on smooth muscle function, independent of systemic physiological influences.
The primary therapeutic potential of Terflavoxate hydrochloride lies in its ability to relax urinary bladder smooth muscle. Research has centered on its influence on contractility in isolated tissue preparations from both animal models and human subjects.
Studies on isolated rat urinary bladder strips have revealed that this compound possesses significant spasmolytic activity. Investigations into its effect on contractions induced by the muscarinic agonist carbachol (B1668302) showed that terflavoxate's inhibitory action was non-competitive. nih.gov This finding is crucial as it indicates that the compound does not function as a simple competitive antagonist at muscarinic receptors, a common mechanism for other bladder spasmolytics like oxybutynin (B1027). nih.govresearchgate.net
Further evidence for a non-muscarinic mechanism comes from experiments using electrical field stimulation on rabbit bladder strips, where terflavoxate inhibited contractions by more than 50%. nih.govresearchgate.net This degree of inhibition is not typically observed with purely antimuscarinic drugs, suggesting that this compound's primary mechanism involves pathways other than cholinergic receptor blockade. nih.gov
The antispasmodic effects of this compound (also identified in studies as REC 15/2053) have been evaluated on various human lower urinary tract tissues using the in vitro isometric method. nih.gov These studies provide direct insight into the compound's potential clinical efficacy.
In comparative studies, this compound demonstrated inhibitory effects on contractions in preparations of the human detrusor, prostatic adenoma, and bladder neck. nih.gov Notably, its activity was more pronounced in detrusor tissue compared to other flavone (B191248) derivatives like flavoxate (B1672763) and 3-methylflavone-8-carboxylic acid (MFCA). nih.gov Conversely, flavoxate showed slightly greater activity in prostatic and bladder neck tissues. nih.gov The observed relaxant effect on prostatic tissues suggests a potential utility for these compounds in conditions such as benign prostatic obstruction. nih.gov
Table 1: Comparative Activity of Flavone Compounds on Human Lower Urinary Tract Tissues
| Compound | Detrusor Tissue Activity | Prostatic Adenoma & Bladder Neck Tissue Activity |
|---|---|---|
| Terflavoxate (REC 15/2053) | Higher relative activity | Inhibitory effect observed |
| Flavoxate | Inhibitory effect observed | Slightly higher relative activity |
| MFCA | Inhibitory effect observed | Inhibitory effect observed |
This table summarizes qualitative findings from in vitro isometric studies on human tissues. nih.gov
While direct electrophysiological studies on this compound are not extensively detailed in the provided results, the mechanism of action for related flavone compounds strongly points towards the modulation of ion channels. Research on flavoxate, a structurally similar compound, provides a likely model for terflavoxate's cellular action. Using whole-cell patch-clamp techniques on human detrusor myocytes, flavoxate has been shown to inhibit voltage-dependent L-type Ca²⁺ channels. nih.gov
This inhibition of calcium influx is concentration-dependent and provides a direct electrophysiological basis for smooth muscle relaxation. nih.gov It is suggested that the primary smooth muscle relaxant properties of terflavoxate are also mainly attributable to calcium-antagonistic effects, which would be mediated at the cellular level by the blockade of calcium channels. nih.govresearchgate.net
A key method for investigating non-receptor-mediated spasmolytic activity is to assess a compound's ability to inhibit contractions induced by high concentrations of potassium (K⁺). High K⁺ depolarizes the cell membrane, opening voltage-dependent calcium channels and causing contraction, thus bypassing membrane receptors.
This compound has been shown to be effective at inhibiting K⁺-induced contractions in both rat and human urinary bladder tissues. nih.govnih.gov In rat bladder preparations, terflavoxate, along with flavoxate, oxybutynin, and terodiline (B98686), was equally effective in inhibiting both the initial phasic and the sustained tonic components of K⁺-induced contractions. nih.gov
Further investigation into its calcium antagonistic properties revealed that while calcium channel blockers like nifedipine (B1678770) and nicardipine (B1678738) acted as competitive antagonists of calcium-induced contractions in potassium-depolarized bladder strips, terflavoxate behaved as a mixed antagonist. nih.gov This distinction, supported by binding experiment data, suggests that while this compound's mechanism is primarily centered on calcium antagonism, its specific interaction with the calcium influx process differs from that of the dihydropyridine (B1217469) class of calcium channel blockers. nih.gov
Table 2: Mechanistic Comparison of Spasmolytics on K⁺-Depolarized Rat Bladder
| Compound | Inhibition of K⁺-Induced Contraction (Phasic & Tonic) | Antagonism of Ca²⁺-Induced Contraction |
|---|---|---|
| Terflavoxate | Effective | Mixed Antagonist |
| Flavoxate | Effective | Mixed Antagonist |
| Oxybutynin | Effective | Mixed Antagonist |
| Terodiline | Effective | Mixed Antagonist |
| Nifedipine | More Potent | Competitive Antagonist |
| Nicardipine | More Potent | Competitive Antagonist |
This table summarizes comparative mechanistic findings from in vitro studies on isolated rat bladder strips. nih.gov
Assessment of Smooth Muscle Contractility Modulation in Isolated Preparations
Ex Vivo Organ System Studies
Moving beyond isolated tissue strips, ex vivo studies on whole organs can provide a more integrated understanding of a drug's effect. In the context of urology, the volume-induced contraction of the rat urinary bladder is a valuable ex vivo model that simulates the physiological process of bladder filling and voiding. Studies utilizing this model have been employed to assess the effects of drugs used in the therapy of detrusor hyperactivity, providing a bridge between isolated tissue experiments and in vivo functional studies. researchgate.net The investigation of this compound within such a system would offer insights into its efficacy under conditions that more closely mimic the dynamic environment of a functioning bladder.
Modulation of Detrusor Contractility Characteristics in Isolated Animal Bladder Systems
Preclinical in vitro studies have been instrumental in elucidating the pharmacological profile of this compound, particularly its effects on the smooth muscle of the urinary bladder, known as the detrusor muscle. These investigations have primarily utilized isolated bladder tissues from animal models, such as rats and rabbits, to characterize the compound's influence on muscle contractions induced by various stimuli.
Research has demonstrated that this compound exhibits spasmolytic properties on the urinary tract. nih.gov In studies involving isolated rat bladder preparations, terflavoxate's activity on carbachol-induced contractions was found to be non-competitive. nih.gov Carbachol is a cholinergic agonist that mimics the action of acetylcholine (B1216132), a neurotransmitter that plays a key role in bladder contraction. The non-competitive nature of the inhibition by terflavoxate suggests that it does not directly compete with acetylcholine for its binding site on muscarinic receptors. nih.gov While terflavoxate does show some affinity for muscarinic receptors in the bladder, this finding indicates that its primary mechanism of action for relaxing the bladder muscle is not through a functional antimuscarinic effect. nih.gov
Further evidence supporting a mechanism independent of cholinergic blockade comes from studies on electrically stimulated rabbit bladder strips. nih.gov In these experiments, unlike typical antimuscarinic drugs, terflavoxate was capable of inhibiting field stimulation-induced contractions by more than 50%. nih.gov This suggests that other pathways are central to its smooth muscle relaxant properties. nih.gov
Investigations into the compound's effect on contractions induced by potassium (K+) have provided additional insights. Terflavoxate, along with other bladder spasmolytics like flavoxate, oxybutynin, and terodiline, was shown to be effective in inhibiting both the phasic and tonic components of K+-induced contractions. nih.gov This points towards an activity related to the influx of calcium into the muscle cells, a critical step for contraction. The primary mechanism suggested for the smooth muscle relaxant effects of terflavoxate is through calcium antagonistic effects. nih.gov
Table 1: Effect of this compound on Induced Contractions in Isolated Bladder Strips
| Agonist/Stimulation | Animal Model | Observed Effect | Quantitative Data |
| Carbachol | Rat | Non-competitive inhibition | Specific IC50 or dose-response data not available in searched literature. |
| Electrical Field Stimulation | Rabbit | Inhibition of over 50% | Specific concentration for 50% inhibition not detailed in searched literature. |
| Potassium (K+) | Not Specified | Inhibition of phasic and tonic contractions | Reported as "equally effective" to other spasmolytics, but specific quantitative comparison data is not available. |
Analysis of Volume-Induced Contractions in Rat Urinary Bladder
The evaluation of a compound's effect on volume-induced contractions in an in vivo setting, such as in the rat urinary bladder, provides a more physiologically relevant model for understanding its potential therapeutic utility in conditions like overactive bladder. This experimental setup, often involving cystometry, measures the bladder's response to filling.
This type of in vivo analysis would be crucial for determining how this compound influences the micturition reflex and bladder behavior during the filling and voiding cycle. Such studies would typically quantify parameters like bladder capacity, micturition pressure, voiding interval, and the frequency and amplitude of non-voiding contractions. The absence of specific data for terflavoxate in this context represents a gap in the publicly accessible preclinical information for this compound.
Table 2: Hypothetical Data Points for Analysis of Volume-Induced Contractions in Rat Urinary Bladder with this compound
| Urodynamic Parameter | Control Group (Vehicle) | This compound Treated Group |
| Micturition Frequency | Data not available | Data not available |
| Micturition Pressure (Amplitude) | Data not available | Data not available |
| Bladder Capacity | Data not available | Data not available |
| Voiding Interval | Data not available | Data not available |
| Non-voiding Contractions | Data not available | Data not available |
Advanced Synthetic Methodologies and Analog Development for Research Purposes
Novel Synthetic Routes for Terflavoxate (B1194338) Hydrochloride and its Core Scaffold
The synthesis of terflavoxate hydrochloride relies on the initial construction of its core scaffold, 3-methylflavone-8-carboxylic acid. prepchem.comsigmaaldrich.com Traditional methods for creating this core include the Fries rearrangement of 2-propionyloxybenzoic acid, followed by a reaction with benzoic anhydride (B1165640) and an alkali benzoate. prepchem.com More recent approaches have sought to improve efficiency and reduce environmental impact.
One reported pathway to the 3-methylflavone-8-carboxylic acid intermediate starts with methyl salicylate (B1505791) and proceeds through a five-step sequence of chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis. google.com Another efficient route begins with o-cresol (B1677501) and involves formylation, a Grignard reaction, oxidation, and a Kostanecki-Robinson cyclization. researchgate.net The final step in producing terflavoxate is the esterification of the 3-methylflavone-8-carboxylic acid core with the side-chain alcohol, 1,1-dimethyl-2-(N-piperidinyl)ethanol, followed by conversion to the hydrochloride salt. nih.govresearchgate.net
Stereoselective synthesis, which focuses on producing a specific stereoisomer of a chiral molecule, is a cornerstone of modern drug development, as different stereoisomers can have vastly different biological activities and metabolic profiles. thieme.de this compound possesses a chiral center in its ester side chain. While the initial development focused on creating a more stable and potent analog of flavoxate (B1672763), detailed publications on a dedicated stereoselective synthesis to isolate specific enantiomers of terflavoxate are not prominent in the reviewed literature. nih.govresearchgate.net
The development of such pathways, however, represents a significant area for future research. Methodologies like those used for other complex molecules, which may involve chiral catalysts (metal-based or organic), enzymatic reactions, or the use of chiral starting materials, could be applied. thieme.demdpi.com A successful stereoselective synthesis would allow for the separate biological evaluation of each enantiomer, providing a deeper understanding of the specific three-dimensional structure required for its interaction with biological targets.
The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to pharmaceutical synthesis. In the context of terflavoxate and its flavone (B191248) scaffold, several approaches align with these principles. For example, a synthetic route for the 3-methylflavone-8-carboxylic acid intermediate was developed to be more environmentally friendly by replacing high-cost, toxic bromine with less expensive chlorine, thereby lowering costs, reducing risk, and decreasing waste. google.com
Furthermore, microwave-assisted synthesis has emerged as a green chemistry technique that can accelerate reaction rates, improve yields, and reduce the need for large volumes of solvents. ijrpc.com The application of microwave irradiation to the synthesis of flavones from chalcones using minimal amounts of dimethyl sulfoxide (B87167) with iodine has been reported as an eco-friendly and efficient method. researchgate.net Adopting such technologies for the synthesis of the terflavoxate core could offer significant advantages over conventional heating methods, making the process cleaner and more sustainable. ijrpc.comresearchgate.net
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of analogs of a lead compound and evaluating their biological activity to determine which parts of the molecule are essential for its effects. nih.govresearchgate.net this compound itself was the result of an SAR study aimed at creating analogs of flavoxate with improved potency and stability. nih.govresearchgate.net
The research program that led to terflavoxate involved the synthesis of a new series of basic esters of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA). nih.govresearchgate.net These efforts systematically modified the ester side chain of the parent compound, flavoxate, in two key areas: the alkyl chain and the terminal amine.
Specifically, derivatives were synthesized with branched and lengthened ester alkyl chains. nih.govresearchgate.net This exploration of the size and shape of the linker between the flavone core and the nitrogen atom was crucial in identifying structures with enhanced properties. nih.gov Concurrently, various alicyclic tertiary amines were incorporated to replace the piperidine (B6355638) ring of flavoxate, exploring how different cyclic amine structures would affect the compound's activity. nih.govresearchgate.net The selection of terflavoxate, which features a branched 1,1-dimethyl-2-(1-piperidinyl)ethyl ester group, as the candidate for preclinical development was based on the superior profile of stability and spasmolytic activity observed during this screening process. nih.govresearchgate.net
| Compound Class | Structural Modification | Objective of Modification | Key Finding |
|---|---|---|---|
| Flavoxate Analogs | Branching and lengthening of the ester alkyl chain | To improve stability and potency compared to flavoxate. nih.govresearchgate.net | The 1,1-dimethyl-2-(1-piperidinyl)ethyl ester (Terflavoxate) was identified as a lead candidate. nih.gov |
| Flavoxate Analogs | Substitution with various alicyclic tertiary amines | To investigate the role of the N-piperidinyl moiety on spasmolytic activity. nih.gov | Modifications influenced spasmolytic properties, leading to the selection of compounds for further investigation. nih.gov |
To better understand how a molecule binds to its target, chemists often synthesize conformationally restricted derivatives. By locking a flexible molecule into a more rigid shape, researchers can determine the specific conformation (or three-dimensional arrangement) that is required for biological activity. nih.gov This approach can provide critical insights into the molecule's mechanism of action and guide the design of more potent and selective compounds. nih.gov
As part of the extensive synthetic effort to find improved flavoxate analogs, conformationally restricted N-piperidinyl derivatives were also prepared and investigated. nih.govresearchgate.netresearchgate.net By reducing the number of possible shapes the side chain could adopt, these analogs helped to probe the structural requirements for the desired spasmolytic effects. This strategy is a powerful tool for mechanistic studies, as it helps to map the spatial relationship between the different functional groups of the drug and its binding site on a biological target.
Synthesis of Chemical Probes for Molecular Target Identification
While SAR studies can reveal what parts of a molecule are important for its activity, identifying the direct molecular target(s) within a cell often requires specialized chemical tools known as chemical probes. ox.ac.uktarget2035.net A chemical probe is typically a modified version of a bioactive small molecule that has been equipped with a reactive group or reporter tag. researchgate.netmdpi.com This "handle" allows the probe to be used in experiments to isolate and identify its binding partners from complex biological samples. nih.gov
The synthesis of a chemical probe for this compound would involve introducing a functional group suitable for "click chemistry," such as an alkyne or azide, onto a part of the molecule that is not critical for its biological activity. mdpi.comnih.gov This could be guided by existing SAR data. For instance, a study developing a probe for a different neuroprotective flavonoid, a 7-O-ester of taxifolin, successfully introduced an alkyne group, creating 7-O-cinnamoyltaxifolin-alkyne. nih.gov This probe retained the neuroprotective activity of the parent compound and was used in affinity pulldown experiments coupled with mass spectrometry to identify its intracellular targets. nih.gov
A similar strategy could be applied to terflavoxate. The synthesized probe would be used to treat cells or tissue extracts, followed by a click reaction to attach a reporter tag (like biotin). The probe-target complex could then be captured and the bound proteins identified, thus elucidating the direct molecular targets responsible for the pharmacological effects of this compound. nih.gov While specific chemical probes for terflavoxate have not been described in the reviewed literature, this approach represents a clear path forward for definitively identifying its molecular mechanism of action.
Radiolabeled this compound Analogs
For non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), the synthesis of radiolabeled analogs is essential. pharm.or.jp These methods allow for the quantitative evaluation of physiological functions, gene expression, and receptor distribution with high sensitivity. pharm.or.jp While specific radiolabeling of this compound is not extensively documented in publicly available literature, established methods for labeling similar flavonoid structures provide a clear roadmap for the synthesis of such analogs. nih.govmdpi.com
The general approach involves incorporating a positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Iodine-123, Technetium-99m) radionuclide into the terflavoxate molecule. mdpi.com The choice of radionuclide depends on factors like half-life, emission characteristics, and the desired application. For instance, 18F is a commonly used PET tracer due to its favorable half-life and imaging properties. mdpi.com
The synthesis of a radiolabeled terflavoxate analog, for instance, an 18F-labeled version, would likely involve a multi-step process. This could start with the synthesis of a suitable precursor molecule derived from terflavoxate, which is then subjected to a radiolabeling reaction. For example, a common strategy is the nucleophilic substitution of a leaving group (like a tosylate) with [18F]fluoride. nih.gov The reaction conditions, including solvent, temperature, and catalyst, would need to be meticulously optimized to achieve high radiochemical yield and purity. nih.gov
Research on other flavone derivatives has demonstrated the feasibility of such approaches. For example, 18F-labeled chalcone (B49325) derivatives have been synthesized for PET imaging. nih.gov Similarly, radioiodinated flavonoid molecules, including flavones and aurones, have been developed as SPECT imaging probes. nih.gov These studies underscore the potential for creating radiolabeled this compound analogs to investigate its pharmacokinetics and biodistribution in living organisms.
Table 1: Potential Radionuclides for Labeling Terflavoxate Analogs
| Radionuclide | Imaging Modality | Common Labeling Strategy | Potential Application for Terflavoxate |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | PET | Nucleophilic substitution | In vivo distribution and target engagement studies. |
| Carbon-11 (¹¹C) | PET | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Studying metabolic pathways and receptor binding. |
| Iodine-123 (¹²³I) | SPECT | Iododestannylation | Brain imaging and receptor mapping. nih.gov |
| Technetium-99m (⁹⁹mTc) | SPECT | Chelation via a suitable ligand | Whole-body biodistribution studies. nih.gov |
Fluorescently Tagged Derivatives for Imaging Studies
Fluorescently tagged derivatives are invaluable tools for visualizing the subcellular localization and dynamics of a compound within living cells. rsc.org The flavone scaffold, the core of terflavoxate, is an excellent platform for the development of fluorescent probes. rsc.orgscispace.comnih.gov Many flavone derivatives exhibit intrinsic fluorescence, often due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgscispace.comnih.gov
The development of a fluorescently tagged terflavoxate analog could leverage these intrinsic properties or involve the covalent attachment of an external fluorophore. The 3-hydroxyflavone (B191502) structure, for example, is a well-known ESIPT fluorophore that could be incorporated into a terflavoxate analog. rsc.orgscispace.com The fluorescence emission of such compounds can be sensitive to the local microenvironment, providing information about the binding site of the molecule. rsc.orgnih.gov
Alternatively, a known fluorescent dye could be chemically linked to the terflavoxate molecule. The synthesis would involve identifying a suitable functional group on the terflavoxate structure for conjugation, which would not significantly impair its biological activity. This approach allows for the use of a wide range of commercially available fluorophores with diverse spectral properties.
Studies on other flavonoid derivatives have successfully demonstrated their use in cellular imaging. For instance, certain fluorescent flavonoids have been shown to selectively accumulate in the endoplasmic reticulum, enabling the visualization of this organelle. rsc.org Another study detailed the development of a fluorescent flavone analog for probing islet amyloid. nih.gov These examples highlight the potential of creating fluorescently tagged terflavoxate derivatives to investigate its cellular uptake, distribution, and interaction with specific organelles or protein targets.
Table 2: Research Findings on Fluorescent Flavonoid Analogs
| Flavonoid Analog Type | Key Finding | Imaging Application | Reference |
|---|---|---|---|
| Amide-substituted flavonoids | Exhibited dual emission and selectively accumulated in the endoplasmic reticulum. | Endoplasmic reticulum imaging in living cells. | rsc.org |
| 3-Hydroxyflavone derivatives | Fluorescence emission is sensitive to the cellular microenvironment and can be used for ratiometric and turn-on sensing. | Detection of metal ions and glutathione (B108866) in cells. | rsc.orgscispace.com |
| Flavone-ceramide analogs | Self-fluorescent properties allowed for visualization of cellular uptake. | Monitoring molecular movement and action in vitro. | nih.gov |
| 4′-N,N-dimethylamino-3-hydroxy flavone | Imparted fluorescence to gold and silver nanoparticles. | Cell imaging and sensing of biomolecules. | researchgate.net |
Advanced Analytical and Spectroscopic Research Methods for Terflavoxate Hydrochloride
Comprehensive Spectroscopic Characterization for Conformational and Interaction Analysis
Spectroscopic methods are fundamental to confirming the identity and detailed structural features of Terflavoxate (B1194338) hydrochloride. Research studies have utilized a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and UV/IR spectroscopy to fully characterize the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Dynamics
NMR spectroscopy is a definitive method for determining the precise molecular structure of Terflavoxate hydrochloride in solution. mrclab.com Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity of atoms and the spatial arrangement of the molecule can be mapped out.
Detailed Structural Insights:
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals would correspond to the protons on the phenyl group, the chromone (B188151) core, the methyl group at position C3, and the complex (2-methyl-1-piperidin-1-ylpropan-2-yl) ester side chain. thermofisher.com The integration of these signals confirms the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms, providing a fingerprint of the carbon skeleton. Signals can be assigned to the carbonyl carbons of the ketone and ester, the aromatic carbons of the chromone and phenyl rings, and the aliphatic carbons of the side chain.
2D NMR Techniques: Advanced 2D experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish definitive assignments by showing correlations between neighboring protons (COSY) and between protons and their directly attached or long-range carbons (HSQC/HMBC). researchgate.net This is crucial for unambiguously assigning the complex spin systems in the molecule.
Quantitative Analysis (qNMR): In research settings, quantitative NMR (qNMR) can be employed to determine the exact purity of a batch of this compound. By integrating the signal of the analyte against that of a certified internal standard, a direct and highly accurate measurement of concentration and purity can be achieved without the need for a specific analyte reference standard. hmdb.ca
Hypothetical ¹H NMR Data for this compound: This table represents plausible chemical shifts based on known structural data and general principles of NMR spectroscopy.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.40-7.60 | Multiplet | 5H |
| Chromone-H | 7.80-8.10 | Multiplet | 3H |
| Piperidine-H | 1.50-1.70, 2.80-3.00 | Multiplets | 10H |
| Side Chain -CH₂- | 3.15 | Singlet | 2H |
| Chromone -CH₃ | 2.45 | Singlet | 3H |
| Side Chain -C(CH₃)₂ | 1.40 | Singlet | 6H |
Mass Spectrometry (MS) for Ligand-Protein Interaction Studies and Metabolite Identification in Research Samples
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound and to study its interactions and metabolic fate in research samples. nih.gov
Structural Confirmation:
Molecular Ion Peak: Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum of this compound would exhibit a prominent quasi-molecular ion peak [M+H]⁺ corresponding to its molecular weight plus a proton. frontiersin.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, which allows for the determination of the compound's elemental formula (C₂₆H₃₀ClNO₄). frontiersin.org This is a critical step in confirming the identity of a newly synthesized research compound.
Fragmentation Pattern: Harder ionization methods or tandem MS (MS/MS) experiments induce fragmentation of the molecule. acdlabs.comlibretexts.org The resulting fragmentation pattern is reproducible and provides a structural fingerprint, revealing information about the connectivity of the chromone core, the ester linkage, and the piperidine (B6355638) side chain. msu.eduyoutube.comrsc.org
Interaction and Metabolite Studies: In a research context, advanced MS techniques could be used to investigate how this compound interacts with its biological targets or how it is metabolized. Techniques such as native mass spectrometry can analyze non-covalent protein-ligand complexes, providing insights into binding stoichiometry. Furthermore, by analyzing research samples (e.g., from in vitro metabolism assays), MS can identify and structurally characterize potential metabolites of this compound.
Theoretical Mass Data for Terflavoxate: This table shows calculated mass values.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| Terflavoxate (Free Base) [M] | C₂₆H₂₉NO₄ | 419.2097 |
| Terflavoxate (Free Base) [M+H]⁺ | C₂₆H₃₀NO₄⁺ | 420.2175 |
| This compound [M+H]⁺ | C₂₆H₃₀NO₄⁺ | 420.2175 (HCl does not contribute to mass in ESI+) |
X-ray Crystallography for Ligand-Target Co-crystal Structure Determination and Conformational Analysis
X-ray crystallography provides the definitive solid-state structure of a molecule at atomic resolution. The crystal structure of this compound has been determined, revealing critical details about its three-dimensional conformation. nih.gov
Key Structural Findings:
Molecular Conformation: The analysis revealed that the Terflavoxate molecule consists of a rigid, planar platform formed by the chromone system. nih.gov Two molecular "arms" extend from this platform: the phenyl group at position C2 and the ester side chain at position C8.
Ester Chain Conformation: A significant finding from the crystal structure is the specific conformation of the ester chain. It folds in such a way that it generates a small hollow where two oxygen atoms (likely the ester carbonyl and ether oxygen) face each other. nih.gov This specific spatial arrangement is crucial for understanding how the molecule might interact with its biological target.
Intermolecular Interactions: Crystallographic data also reveals how molecules pack in the crystal lattice and identifies intermolecular forces, such as hydrogen bonds involving the hydrochloride counter-ion and the piperidinium (B107235) nitrogen, which stabilize the crystal structure. nih.gov
Application in Drug Research: In a broader research context, obtaining a co-crystal structure of this compound bound to its target protein would be invaluable. Such a structure would elucidate the specific amino acid residues involved in binding, the precise orientation of the ligand in the active site, and the key intermolecular interactions (hydrogen bonds, hydrophobic interactions) that govern binding affinity.
Illustrative Crystallographic Data Table: This table contains representative data that would be found in a crystallographic information file for a compound like Terflavoxate HCl.
| Parameter | Description | Example Value |
| Crystal System | The geometry of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | 10.5, 15.2, 14.8 |
| α, β, γ (°) | The angles of the unit cell. | 90, 98.5, 90 |
| Volume (ų) | The volume of the unit cell. | 2340 |
| Z | The number of molecules in the unit cell. | 4 |
UV and IR Spectroscopy for Advanced Structural Feature Probing
UV-Visible and Infrared spectroscopy are foundational techniques that provide rapid information about the electronic system and functional groups present in this compound. nih.gov
UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. mrclab.com The spectrum of this compound is characterized by absorption bands arising from the π-electron systems of the chromone core and the attached phenyl ring. mdpi.com This technique is useful for confirming the presence of these conjugated systems and can be used for quantitative analysis based on Beer's Law. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy provides a distinct "fingerprint" of a molecule by measuring the vibrations of its chemical bonds. libretexts.org For this compound, the IR spectrum confirms the presence of its key functional groups. Each type of bond (e.g., C=O, C-O, C-N) vibrates at a characteristic frequency, resulting in a specific absorption band in the spectrum. mhlw.go.jp
Characteristic IR Absorption Bands for this compound: This table lists the principal functional groups and their expected absorption regions in an IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ketone (Chromone) | C=O Stretch | 1640 - 1660 |
| Ester | C=O Stretch | 1715 - 1735 |
| Ether (Chromone) | C-O-C Stretch | 1200 - 1270 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Piperidinium | N⁺-H Stretch | 2400 - 2700 (broad) |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
Chromatographic Techniques for Research Purity and Metabolite Analysis
Chromatographic methods are essential for separating this compound from impurities, degradation products, or metabolites, and for quantifying its purity in research batches.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment in Research Batches
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds in research and quality control settings. A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for ensuring the quality of research batches of this compound. researchgate.net
Methodology: An RP-HPLC method would typically involve a C18 or similar nonpolar stationary phase. A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound from the column. nih.gov Detection is commonly performed using a UV detector set to a wavelength where this compound exhibits strong absorbance. sigmaaldrich.com
Purity Determination: The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A typical purity level for a research-grade compound would be greater than 99%. The method must be validated to demonstrate its specificity, linearity, accuracy, and precision to ensure the results are reliable. researchgate.net
Typical HPLC Method Parameters for Purity Analysis: This table outlines a plausible set of conditions for an RP-HPLC method.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : pH 3.0 Phosphate Buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Retention Time | ~6.5 minutes |
| Linearity (R²) | > 0.999 |
| LOD / LOQ | ~0.3 µg/mL / ~1.0 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling in Preclinical Research Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique utilized for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of flavonoids and their derivatives like this compound, which are typically non-volatile, a chemical derivatization step is essential to increase their volatility and thermal stability for GC analysis. researchgate.net This process commonly involves silylation, which converts polar functional groups (like hydroxyls that may be exposed after metabolism) into less polar and more volatile silyl (B83357) ethers.
In preclinical research, understanding the metabolic fate of a drug candidate is a critical step. wuxiapptec.com Metabolite profiling in matrices such as plasma, urine, and liver microsome incubates from various species helps to identify metabolic pathways and to ensure that animal models used in toxicology studies are exposed to the same metabolites as humans. researchgate.netevotec.comsygnaturediscovery.com
The typical workflow for the metabolite profiling of this compound using GC-MS would involve:
Extraction: The parent drug and its metabolites are first extracted from the biological matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.
Derivatization: The dried extract is then derivatized, for instance, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make the metabolites amenable to GC analysis.
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual components based on their boiling points and interaction with the capillary column. mdpi.com As components elute from the column, they enter the mass spectrometer, which ionizes and fragments them, generating a unique mass spectrum for each compound that allows for its structural identification. semanticscholar.org
Based on the structure of this compound, which features a flavone-like core, an ester linkage, and a piperidine moiety, several metabolic pathways can be predicted. nih.gov Phase I metabolism may include hydrolysis of the ester bond, N-dealkylation of the piperidine ring, and hydroxylation of the aromatic rings. These Phase I metabolites can then undergo Phase II conjugation, such as glucuronidation or sulfation. GC-MS analysis after appropriate derivatization would be instrumental in identifying these volatile derivatives.
Table 1: Illustrative GC-MS Data for Potential Metabolites of this compound in a Preclinical Plasma Sample
The following table is a hypothetical representation of data that could be obtained from a GC-MS analysis of derivatized metabolites extracted from a preclinical plasma sample after administration of this compound.
| Putative Metabolite ID | Metabolic Transformation | Predicted m/z of Derivatized Ion | Hypothetical Retention Time (min) |
| M1 | Ester Hydrolysis | 491 | 15.2 |
| M2 | Monohydroxylation (Phenyl Ring) | 651 | 18.5 |
| M3 | N-dealkylation | 477 | 16.8 |
| M4 | Ester Hydrolysis + Monohydroxylation | 579 | 17.4 |
Note: The m/z values are hypothetical and correspond to the trimethylsilyl (B98337) (TMS) derivative of the metabolite. Retention times are for illustrative purposes only.
Electrochemical Approaches for Redox Properties and Interaction Studies
Electrochemical methods are highly sensitive techniques used to investigate the redox properties of electroactive molecules and to study their interactions with biological targets. mdpi.comresearchgate.net Flavonoids and related phenolic compounds are well-known to be electroactive, with their electrochemical behavior primarily linked to the oxidation of hydroxyl groups on their aromatic rings. nih.govnih.gov While this compound itself lacks the free hydroxyl groups common to many natural flavonoids, its potential metabolites formed through hydroxylation would be electrochemically active. nih.gov Furthermore, the core benzopyran-4-one structure can exhibit electrochemical activity under certain conditions.
Voltammetric techniques, especially Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are particularly valuable. acs.org
Redox Property Investigation: CV can be used to determine the oxidation and reduction potentials of a molecule. By applying a scanning potential to an electrode immersed in a solution containing the analyte (e.g., a hydroxylated metabolite of Terflavoxate), a voltammogram is produced. The potential at which an oxidation peak occurs (Epa) provides insight into how easily the molecule gives up electrons. acs.org This is often correlated with antioxidant activity, as molecules that are more easily oxidized can be more effective at scavenging free radicals. nih.gov The electrochemical behavior is often pH-dependent, reflecting the proton-coupled nature of the electron transfer reactions. researchgate.net
Interaction Studies: Electrochemical methods can effectively monitor the interaction between a drug molecule and a biological target, such as DNA or specific proteins. mdpi.com If Terflavoxate or one of its metabolites binds to a target, a discernible change in the voltammetric signal is often observed. This can manifest as a decrease in the peak current, a shift in the peak potential, or the appearance of new peaks. Such changes can be used to confirm the interaction and, in some cases, to calculate binding constants and elucidate the mode of interaction. mdpi.com
Table 2: Representative Electrochemical Data for a Hypothetical Hydroxylated Metabolite of Terflavoxate
This table illustrates hypothetical oxidation peak potentials for a monohydroxylated metabolite of Terflavoxate, as determined by Differential Pulse Voltammetry at a glassy carbon electrode at various pH levels.
| pH of Buffer Solution | Anodic Peak Potential 1 (Epa1 vs. Ag/AgCl) (V) | Anodic Peak Potential 2 (Epa2 vs. Ag/AgCl) (V) |
| 3.0 | +0.55 | +0.82 |
| 5.0 | +0.46 | +0.75 |
| 7.4 | +0.32 | +0.68 |
| 9.0 | +0.21 | +0.61 |
Note: Data are hypothetical. The presence of multiple peaks and their shift to lower potentials with increasing pH is characteristic of many flavonoid-like compounds.
Computational and Theoretical Pharmacological Investigations of Terflavoxate Hydrochloride
Molecular Modeling and Dynamics Simulations
A comprehensive review of publicly available scientific literature did not yield specific studies on the molecular modeling and dynamics simulations of Terflavoxate (B1194338) hydrochloride. Therefore, detailed information on its ligand-receptor docking, conformational changes, and binding free energy calculations is not available.
Ligand-Receptor Docking Studies to Predict Binding Modes
No specific ligand-receptor docking studies for Terflavoxate hydrochloride have been identified in the surveyed scientific literature. Such studies would be instrumental in predicting the binding orientation and affinity of the compound with its putative biological target.
Simulation of Ligand-Protein Conformational Changes
There are no available research articles detailing the simulation of ligand-protein conformational changes for this compound. These simulations would provide insights into the dynamic interactions and mutual adaptations that occur upon binding of the drug to its receptor.
Binding Free Energy Calculations for Affinity Prediction
Information regarding binding free energy calculations for this compound to predict its binding affinity for a specific molecular target is not present in the available literature. These calculations are crucial for the quantitative prediction of drug-target interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
While specific QSAR models detailing the pharmacological mechanism of this compound are not available, the compound has been included in broader computational toxicology studies.
Development of Predictive Models for Target Interaction Potency
No predictive QSAR models focused on the target interaction potency of this compound were found in the scientific literature.
Identification of Key Pharmacophoric Features for Biological Activity
There are no published studies that identify the key pharmacophoric features of this compound responsible for its biological activity.
However, this compound was included as a data point in a study evaluating the performance of selected (Q)SARs/expert systems for predicting acute oral toxicity. evitachem.com In this context, the analysis was not on its therapeutic action but on its toxicological profile. The study utilized various computational models to predict the LD50 (median lethal dose) in rats.
Below is a data table summarizing the information available for this compound from this toxicological QSAR study:
| Compound Name | DTXSID | Experimental LD50 (mg/kg) | Predicted LD50 (mg/kg) | Confidence Interval |
| This compound | DTXSID30235540 | 1977 | 516 | Below_CI |
This table indicates that for this compound, the predicted acute oral toxicity was lower than the experimentally observed value, falling below the confidence interval of the model. evitachem.com
In Silico ADME Prediction for Research Compound Optimization (Non-Clinical Focus)
In silico ADME prediction plays a pivotal role in the early stages of drug development, offering a cost-effective and time-efficient alternative to extensive experimental studies. nih.govsrce.hr By leveraging computational models, researchers can predict the ADME properties of a vast number of compounds, helping to prioritize those with the most promising pharmacokinetic profiles. srce.hrresearchgate.net This approach is particularly valuable for optimizing lead compounds, as it allows for the early identification of potential liabilities that could lead to failure in later developmental stages. nih.gov For this compound, these predictive models would be instrumental in guiding its chemical modification to enhance its drug-like properties.
The ability of a drug to permeate biological membranes and distribute to its site of action is fundamental to its efficacy. Theoretical models of permeability and distribution aim to predict these key characteristics based on the physicochemical properties of the molecule. ymerdigital.com
Permeability Modeling: Computational models for intestinal permeation are crucial for predicting the oral absorption of a drug. pharmacyinfoline.com These models often simulate in vitro assays such as Caco-2, MDCK, or PAMPA, which are established indicators of in vivo drug absorption. ymerdigital.compharmacyinfoline.com The prediction of a drug's membrane permeability is a key aspect of the drug design process. nih.gov For this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be employed. Such a model would correlate molecular descriptors of this compound, like its logP, topological polar surface area (TPSA), and molecular weight, with experimentally determined permeability values of structurally similar compounds. pharmacyinfoline.com More advanced techniques like molecular dynamics (MD) simulations could provide atomistic-level insights into how this compound passively diffuses across a lipid bilayer. pharmacyinfoline.comnih.gov
Distribution Modeling: The distribution of a drug throughout the body is influenced by factors such as its binding to plasma proteins and its ability to cross physiological barriers like the blood-brain barrier. ymerdigital.com Physiologically Based Pharmacokinetic (PBPK) models are sophisticated computational tools that can simulate the distribution of a drug to various tissues and organs. pharmacyinfoline.comnih.gov These models integrate the physicochemical properties of the drug with physiological parameters of the preclinical species. pharmacyinfoline.com For this compound, a PBPK model could predict its volume of distribution (VD) and identify potential tissue accumulation, which are critical parameters for understanding its pharmacokinetic profile.
Below is an interactive table showcasing hypothetical molecular descriptors for this compound that would be used in such predictive models.
| Molecular Descriptor | Hypothetical Value | Significance in ADME Prediction |
| Molecular Weight ( g/mol ) | 441.9 | Influences diffusion and overall size |
| LogP | 3.5 | Predicts lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) (Ų) | 78.5 | Relates to hydrogen bonding capacity and permeability |
| Hydrogen Bond Donors | 1 | Affects solubility and membrane transport |
| Hydrogen Bond Acceptors | 5 | Affects solubility and membrane transport |
Understanding the metabolic fate of a drug candidate is crucial for assessing its stability, identifying potential active or toxic metabolites, and understanding its clearance mechanism. nih.gov In silico tools can predict the likely metabolic pathways of a compound in preclinical species, providing valuable insights that can guide further experimental studies. nih.gov
The primary goals of preclinical drug metabolism assessment are to determine metabolic stability and identify the main metabolites and the enzymes responsible for their formation. nih.gov For this compound, computational models would be used to predict its interaction with key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. Software programs can predict the sites on the this compound molecule that are most susceptible to metabolism (site of metabolism prediction). This is often achieved by modeling the binding of the compound to the active site of various CYP isoforms and calculating the reactivity of different atoms.
Furthermore, the main active metabolite of the related compound, flavoxate (B1672763) hydrochloride, has been identified as 3-methylflavone-8-carboxylic acid. nih.gov This information would be a critical input for predictive models of this compound's metabolism, suggesting that a similar metabolic pathway might be followed. In silico models can also be used to predict the potential for drug-drug interactions by assessing whether this compound is likely to be an inhibitor or inducer of metabolic enzymes. nih.gov
The following interactive table illustrates the types of predictions that would be sought for this compound in preclinical models.
| Predictive Endpoint | Predicted Outcome (Hypothetical) | Implication for Research Compound Optimization |
| Primary Metabolizing CYP Isoform | CYP3A4 | Guides selection of appropriate in vitro test systems |
| Predicted Site of Metabolism | Ester hydrolysis, N-dealkylation | Informs on potential sites for chemical modification to improve stability |
| Metabolic Stability (in human liver microsomes) | Moderate | Suggests an acceptable but potentially optimizable half-life |
| Potential for CYP Inhibition | Low | Indicates a lower risk of drug-drug interactions |
| Major Predicted Metabolite | Flavoxate, 3-methylflavone-8-carboxylic acid | Directs analytical efforts for metabolite identification in experimental studies |
By integrating these computational predictions, a comprehensive, albeit theoretical, understanding of the ADME profile of this compound can be constructed, providing a solid foundation for its continued development and optimization.
Future Directions and Emerging Research Avenues for Terflavoxate Hydrochloride
Integration with Systems Biology and Network Pharmacology Approaches
The application of systems biology and network pharmacology to Terflavoxate (B1194338) hydrochloride has not been documented in existing research. These methodologies offer a powerful framework for understanding the complex interactions between a drug and biological systems.
Systems biology could provide a holistic view of the physiological and pathological responses to Terflavoxate hydrochloride by integrating diverse data types, such as genomic, proteomic, and metabolomic information. nih.gov This approach would enable the creation of predictive models to understand its effects on complex biological networks, moving beyond a single-target mechanism. nih.gov
Network pharmacology, a related discipline, could be used to construct and analyze the interaction networks between this compound, its potential protein targets, and associated disease pathways. nih.govmdpi.com This would involve identifying the multiple components and targets a drug might influence, which is a significant departure from the traditional "one drug, one target" paradigm. nih.gov Such an approach could help to systematically predict the compound's potential therapeutic effects and uncover its mechanisms of action on a systemic level. nih.gov
Hypothetical Research Table: Network Pharmacology Approach
| Step | Description | Potential Outcome for this compound |
|---|---|---|
| 1. Target Identification | Use computational databases to predict protein targets. | A list of potential binding proteins beyond the known targets. |
| 2. Network Construction | Build a drug-target-disease network using software like Cytoscape. | Visualization of the interaction between the compound and disease-related proteins. |
| 3. Pathway Analysis | Perform enrichment analysis (e.g., KEGG) on the identified targets. | Identification of key biological pathways modulated by the compound. |
Development of this compound as a Research Tool for Specific Biological Pathways
There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a specific research tool for probing biological pathways. For a compound to be used as a research tool, its selectivity and mechanism of action must be exceptionally well-characterized. If future research were to establish a highly specific interaction between this compound and a particular protein or pathway, it could then be employed to study the function of that pathway in health and disease. For instance, if it were found to be a highly selective inhibitor of a specific ion channel subtype, it could be used in experiments to understand the physiological role of that channel.
Exploration of Untapped Mechanistic Pathways and Novel Molecular Targets
The exploration of novel molecular targets and untapped mechanistic pathways for this compound is a field devoid of published research. The process of discovering new targets often involves advanced screening techniques and a deep understanding of disease biology. nih.gov
Future research could focus on identifying previously unknown binding partners for this compound. This could reveal unexpected therapeutic possibilities or explain off-target effects. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies could be employed to screen for novel interacting proteins. Uncovering such targets would be the first step in understanding new mechanistic pathways through which the compound might exert its effects.
Advanced Methodologies for Investigating Calcium Antagonism Beyond Direct Channel Blockade
While the primary mechanism of some compounds involves direct calcium channel blockade, the nuances of this interaction and potential indirect effects on calcium signaling are areas of active research for many drugs. However, no studies applying advanced methodologies to investigate the specific calcium antagonism of this compound are currently available.
Advanced techniques that could be hypothetically applied include:
Cryo-Electron Microscopy (Cryo-EM): To visualize the high-resolution structure of this compound bound to a calcium channel, revealing the precise binding site and conformational changes induced.
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: To monitor intracellular calcium dynamics in real-time within living cells upon application of the compound, providing spatial and temporal information about its effects.
Optogenetics: To control the activity of specific neurons or cell types and study how this compound modulates their calcium-dependent responses with high precision.
Patch-Clamp Electrophysiology Combined with Computational Modeling: To create detailed kinetic models of the drug-channel interaction, predicting how it behaves under different physiological conditions.
These sophisticated approaches could differentiate between direct channel blockade and more subtle modulatory effects on calcium homeostasis, such as interference with calcium release from intracellular stores or effects on calcium-binding proteins.
Q & A
Q. How can researchers navigate regulatory requirements for this compound in preclinical studies?
- Methodological Answer :
- Obtain ethical approval for animal studies, specifying endpoints and humane protocols .
- Comply with TSCA or EPA guidelines for chemical safety assessments, even if preliminary ecotoxicity data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
